This compound is synthesized through organic reactions involving chlorination and etherification processes. It can be classified under the category of halogenated quinolines, which are known for their diverse reactivity and utility in medicinal chemistry and material science.
The synthesis of 3,4-dichloro-6-ethoxyquinoline typically involves multiple steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and reduce environmental impact, optimizing conditions for large-scale synthesis while maintaining product quality.
The molecular structure of 3,4-dichloro-6-ethoxyquinoline features a quinoline core with two chlorine atoms located at the 3 and 4 positions, while the ethoxy group is situated at the 6 position.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 3,4-dichloro-6-ethoxyquinoline |
Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(C(=C2Cl)Cl) |
The compound exhibits a planar structure due to the conjugated system of the quinoline ring, which facilitates π-π interactions that can influence its physical properties.
3,4-Dichloro-6-ethoxyquinoline can undergo various chemical transformations:
These reactions are essential for developing new derivatives with enhanced biological activities or different chemical properties.
The mechanism of action for 3,4-dichloro-6-ethoxyquinoline involves interactions with specific biological targets, such as enzymes or receptors within cells. The presence of halogen atoms enhances its binding affinity due to increased lipophilicity and potential for halogen bonding.
Research indicates that this compound may inhibit certain enzymatic activities by binding to active sites or allosteric sites, thereby disrupting normal cellular processes. This property makes it a candidate for further investigation in drug discovery, particularly in anti-cancer research where it may induce apoptosis through modulation of signaling pathways.
The physical properties of 3,4-dichloro-6-ethoxyquinoline include:
Chemical properties include:
These properties are critical for determining its handling and application in laboratory settings.
3,4-Dichloro-6-ethoxyquinoline has several applications across different scientific fields:
Ongoing research aims to further elucidate its biological activities and expand its applications in pharmaceuticals and materials science.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2